

# ART0380: A Targeted Approach to Exploiting ATM Deficiency in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ART0380   |           |
| Cat. No.:            | B15620159 | Get Quote |

#### For Immediate Release

This technical guide details the mechanism of action of **ART0380**, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in cancers characterized by a deficiency in the Ataxia-Telangiectasia Mutated (ATM) gene. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of DNA Damage Response (DDR) inhibitors.

## **Executive Summary**

ART0380 is an investigational, orally administered small molecule inhibitor of ATR kinase, a critical component of the DNA damage response pathway. In cancers with loss-of-function alterations in the ATM gene, tumor cells become heavily reliant on the ATR signaling pathway to cope with replication stress and maintain genomic integrity. ART0380 leverages this dependency through a concept known as synthetic lethality, where the inhibition of ATR in an ATM-deficient background leads to catastrophic DNA damage and selective cancer cell death. Preclinical and clinical studies have demonstrated the potential of ART0380, particularly in combination with DNA-damaging agents, to induce robust and durable anti-tumor responses in patients with ATM-deficient solid tumors.

# The ATR/ATM Axis and the Principle of Synthetic Lethality



The ATM and ATR kinases are central to the cellular response to DNA damage. ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to single-stranded DNA (ssDNA) regions that arise during replication stress.[1] In healthy cells, these pathways have complementary and partially redundant functions, ensuring genomic stability. However, a significant subset of cancers harbors mutations that inactivate the ATM pathway, rendering them vulnerable to the inhibition of the remaining key DNA damage checkpoint, ATR.

This creates a synthetic lethal relationship: while the loss of either ATM or ATR function alone is survivable for a cancer cell, the simultaneous loss of both is catastrophic, leading to uncontrolled DNA damage, cell cycle collapse, and apoptosis.[2] **ART0380** is designed to exploit this vulnerability.

#### **Preclinical Efficacy of ART0380**

Preclinical studies have established **ART0380** as a potent and selective inhibitor of ATR kinase. In biochemical assays, **ART0380** effectively inhibits the enzymatic activity of the ATR-ATRIP complex with an IC50 of 51.7 nM.[3] Cellular assays demonstrate on-target engagement with robust inhibition of the downstream ATR substrate, Checkpoint Kinase 1 (Chk1).

#### In Vitro Activity

**ART0380** has shown potent anti-proliferative activity in various cancer cell lines, with heightened sensitivity observed in those with ATM deficiency.

| Cell Line  | Cancer Type                   | ATM Status                              | ART0380 IC50 (nM)             |
|------------|-------------------------------|-----------------------------------------|-------------------------------|
| Granta-519 | Mantle Cell<br>Lymphoma       | Deficient                               | Potent Activity Reported[4]   |
| NCI-H23    | Non-Small Cell Lung<br>Cancer | Deficient                               | Potent Activity Reported[4]   |
| LoVo       | Colorectal<br>Adenocarcinoma  | Proficient (High<br>Replication Stress) | Moderate Activity Reported[4] |
| CCD-18Co   | Normal Colon<br>Fibroblasts   | Proficient                              | Minimal Response[4]           |



Note: Specific IC50 values for cell viability are not consistently publicly available. The table reflects the reported relative potencies.

#### **In Vivo Efficacy**

In vivo studies using xenograft and patient-derived xenograft (PDX) models of ATM-deficient cancers have demonstrated significant anti-tumor activity of **ART0380**, both as a monotherapy and in combination with other agents.[5]

| Tumor Model                   | Cancer Type             | ATM Status                           | Treatment                                     | Tumor Growth<br>Inhibition (TGI)   |
|-------------------------------|-------------------------|--------------------------------------|-----------------------------------------------|------------------------------------|
| Granta-519<br>Xenograft       | Mantle Cell<br>Lymphoma | Deficient                            | ART0380 (30<br>mg/kg and 50<br>mg/kg)         | Significant TGI Observed[6]        |
| Lung<br>Adenocarcinoma<br>PDX | Lung Cancer             | Deleterious ATM<br>variant (p.E473*) | ART0380 (100<br>mg/kg, QD or<br>intermittent) | Tumor<br>Regression<br>Observed[6] |
| Various CDX and PDX models    | Multiple                | ATM-negative                         | ART0380 +<br>Irinotecan                       | Robust TGI and<br>Regressions[2]   |

#### **Clinical Validation: The STELLA Trial**

The Phase 1/2a STELLA trial (NCT04657068) is evaluating the safety and efficacy of **ART0380** in combination with low-dose irinotecan in patients with advanced or metastatic solid tumors, with a focus on those with ATM deficiency.[6][7] Irinotecan, a topoisomerase 1 inhibitor, induces replication stress, thereby synergizing with the action of **ART0380** in ATM-deficient tumors.[2]

# Clinical Efficacy Data (as of February 2025)[6][7]



| Patient Population                                   | Number of Patients | Confirmed Overall<br>Response Rate<br>(cORR) | Median Duration of Response (mDoR) |
|------------------------------------------------------|--------------------|----------------------------------------------|------------------------------------|
| ATM-negative Solid<br>Tumors (at RP2D)               | 20                 | 50%                                          | 5.7 months (ongoing)               |
| ATM-deficient (ATM-low or ATM-negative) Solid Tumors | 38                 | 37%                                          | Not Reported                       |
| ATM-low Solid Tumors                                 | 18                 | 22%                                          | Not Reached                        |

Responses have been observed across a range of heavily pretreated solid tumors, including pancreatic and colorectal cancer, with two confirmed complete responses in patients with pancreatic cancer.[7]

# Mechanism of Action: Signaling Pathways and Experimental Workflows Signaling Pathway of ART0380 in ATM-Deficient Cancer

The following diagram illustrates the synthetic lethal mechanism of **ART0380** in ATM-deficient cancer cells.

Caption: Synthetic lethality of ART0380 in ATM-deficient cells.

#### **Experimental Workflow for Preclinical Evaluation**

The preclinical assessment of **ART0380** typically follows a structured workflow to determine its efficacy and mechanism of action.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for ART0380.

## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **ART0380** are often proprietary. However, based on standard methodologies cited in the literature, the following outlines the likely procedures.

#### Cell Viability Assay (e.g., MTT Assay)

- Cell Seeding: ATM-proficient and ATM-deficient cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of ART0380 or vehicle control for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
  using a microplate reader.



• Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

#### **Western Blotting**

- Cell Lysis: Cells are treated with ART0380 and/or a DNA damaging agent. Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-Chk1, γH2AX, total Chk1, total H2AX, and a loading control like β-actin).
- Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## **Xenograft Studies**

- Tumor Implantation: ATM-deficient human cancer cells are subcutaneously injected into immunocompromised mice.
- Tumor Growth and Randomization: Once tumors reach a specified volume, the mice are randomized into treatment and control groups.



- Treatment Administration: **ART0380** is administered orally according to a predetermined dosing schedule (e.g., daily or intermittently). The control group receives a vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.

#### Conclusion

ART0380 represents a promising targeted therapy for the treatment of ATM-deficient cancers. Its mechanism of action, rooted in the principle of synthetic lethality, has been validated in both preclinical models and clinical trials. The ongoing STELLA study continues to provide compelling evidence for the efficacy of ART0380 in combination with irinotecan in this patient population with a high unmet medical need. Further investigation will continue to refine the optimal use of ART0380 and identify patient populations most likely to benefit from this innovative therapeutic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. artios.com [artios.com]
- 2. A Study of ART0380 for the Treatment of Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 3. Discovery of ART0380, a Potent and Selective ATR Kinase Inhibitor Undergoing Phase 2
   Clinical Studies for the Treatment of Advanced or Metastatic Solid Cancers PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 4. AACR 2025 Tracker: Merck, GSK, Roche and More Present Key Data BioSpace [biospace.com]
- 5. alnodesertib (ATR inhibitor) Artios Pharma [artios.com]



- 6. Ataxia-Telangiectasia Mutated Loss-of-Function Displays Variant and Tissue-Specific Differences across Tumor Types PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- To cite this document: BenchChem. [ART0380: A Targeted Approach to Exploiting ATM Deficiency in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620159#art0380-mechanism-of-action-in-atm-deficient-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com